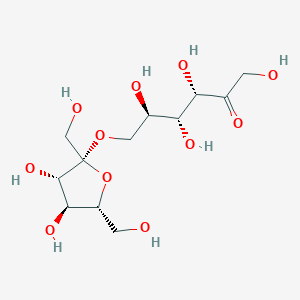![molecular formula C13H11N3O2S B231742 ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)
ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which ultimately leads to their death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate has also been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against a range of cancer cell lines, which makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate. One of the major areas of research is in the development of new drugs based on this compound. Studies have shown that this compound has the potential to be developed into a potent anti-cancer drug. Other areas of research include the investigation of its anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound.
Synthesemethoden
The synthesis of ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate involves the reaction of 2-amino-4-chloroquinazoline with ethyl 2-bromoacetate and potassium sulfide. The reaction is carried out in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate has been extensively studied for its potential applications in the treatment of various diseases. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
Molekularformel |
C13H11N3O2S |
|---|---|
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
ethyl 5-sulfanylidene-4H-imidazo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2S/c1-2-18-13(17)10-11-15-12(19)8-5-3-4-6-9(8)16(11)7-14-10/h3-7H,2H2,1H3,(H,15,19) |
InChI-Schlüssel |
PBOYOUCPKYBSGA-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2C=N1)S |
SMILES |
CCOC(=O)C1=C2NC(=S)C3=CC=CC=C3N2C=N1 |
Kanonische SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2C=N1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
